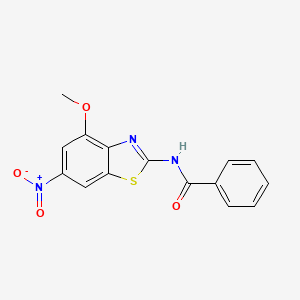![molecular formula C12H10F3N3O2S B2767461 6-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-3-pyridazinamine CAS No. 339013-06-8](/img/structure/B2767461.png)
6-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-3-pyridazinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-3-pyridazinamine is a synthetic organic compound characterized by the presence of a pyridazine ring substituted with a methylsulfonyl group and a trifluoromethylphenyl group
Mechanism of Action
Target of Action
It is known that similar compounds with trifluoromethyl phenyl sulfone groups are traditionally nucleophilic trifluoromethylating agents .
Mode of Action
The compound interacts with its targets through a process known as trifluoromethylation. In this process, arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation . This leads to the S-trifluoromethylation of thiophenols under photoredox catalyst-free conditions .
Biochemical Pathways
The trifluoromethylation process can potentially affect various biochemical pathways, particularly those involving thiophenols .
Result of Action
The trifluoromethylation process can potentially lead to the modification of thiophenols, which can have various effects at the molecular and cellular levels .
Action Environment
The trifluoromethylation process is known to occur under visible light irradiation , suggesting that light conditions could potentially influence the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-3-pyridazinamine typically involves multiple steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde, under acidic or basic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation, where a methylsulfonyl chloride reacts with the pyridazine derivative in the presence of a base like triethylamine.
Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be attached through a nucleophilic aromatic substitution reaction, where a trifluoromethylphenyl halide reacts with an amine-functionalized pyridazine intermediate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfonyl group can undergo oxidation to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted pyridazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 6-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-3-pyridazinamine is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, while the pyridazine ring can interact with various biological targets, potentially leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound may be used in the synthesis of agrochemicals and specialty chemicals. Its structural features can impart desirable properties such as increased potency and selectivity in target applications.
Comparison with Similar Compounds
Similar Compounds
6-(methylsulfonyl)-N-phenyl-3-pyridazinamine: Lacks the trifluoromethyl group, which may result in different biological activity and chemical properties.
6-(methylsulfonyl)-N-[4-(trifluoromethyl)phenyl]-3-pyridazinamine: Similar structure but with the trifluoromethyl group in a different position, potentially affecting its interaction with biological targets.
6-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-2-pyridazinamine: Variation in the position of the pyridazine ring nitrogen atoms, which can influence its reactivity and binding properties.
Uniqueness
The unique combination of the methylsulfonyl and trifluoromethylphenyl groups in 6-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-3-pyridazinamine imparts distinct chemical and biological properties. The trifluoromethyl group enhances metabolic stability and bioavailability, while the methylsulfonyl group can participate in various chemical reactions, making this compound a versatile and valuable entity in scientific research and industrial applications.
Properties
IUPAC Name |
6-methylsulfonyl-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O2S/c1-21(19,20)11-6-5-10(17-18-11)16-9-4-2-3-8(7-9)12(13,14)15/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRRXZPEUGXADX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
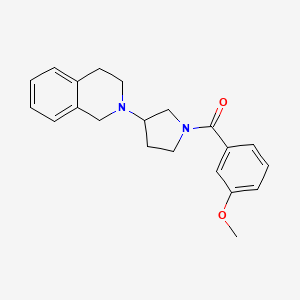
![1-(4-Methoxyphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea](/img/structure/B2767380.png)
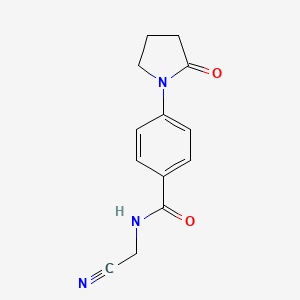
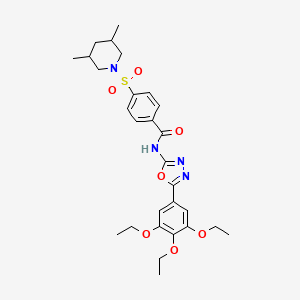
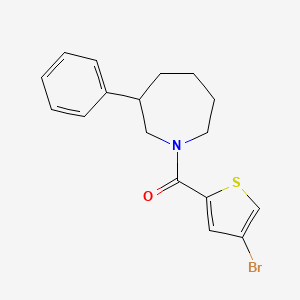
![1-Azabicyclo[2.2.1]heptane-2-carboxylic acid, ethyl ester, (1R,2S,4R)-rel-](/img/structure/B2767390.png)
![2-((2-(4-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2767392.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2767395.png)
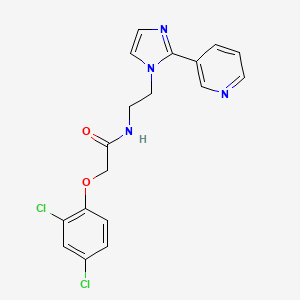
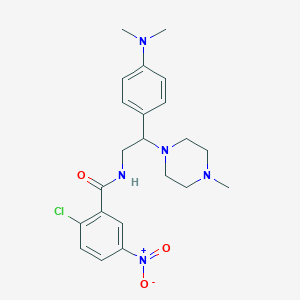
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2767398.png)
![N-[2-cyano-3-(2,4-dichloroanilino)-1-oxoprop-2-enyl]carbamic acid ethyl ester](/img/structure/B2767400.png)
